Diethyl(methyl)silane is an organosilicon compound characterized by its unique structure, which includes both ethyl and methyl groups attached to a silicon atom. This compound is classified under silanes, which are a group of compounds containing silicon and hydrogen, often with organic groups. Diethyl(methyl)silane has gained attention in various scientific fields due to its potential applications in materials science, catalysis, and organic synthesis.
The compound can be synthesized through various methods involving the reaction of silanes with alkyl halides or other organosilicon compounds. The synthesis processes often utilize dimethylchlorosilane or similar precursors, which serve as the starting materials for the formation of diethyl(methyl)silane.
Diethyl(methyl)silane falls under the broader category of silanes and can be classified as a trialkylsilane due to its three alkyl groups (two ethyl and one methyl) attached to the silicon atom. This classification is significant as it influences the chemical reactivity and physical properties of the compound.
The synthesis of diethyl(methyl)silane can be achieved through several methods. One common approach involves the reaction of dimethyldichlorosilane with ethyl lithium or other ethylating agents under controlled conditions. The general reaction can be represented as follows:
Diethyl(methyl)silane has a molecular formula of . Its structure consists of a silicon atom bonded to two ethyl groups and one methyl group, resulting in a tetrahedral geometry around the silicon atom.
Diethyl(methyl)silane can participate in several chemical reactions typical for organosilanes:
The mechanism of action for diethyl(methyl)silane primarily involves its reactivity as a nucleophile in various organic transformations. The silicon atom's ability to form stable bonds with carbon makes it an effective reagent in:
Data indicates that the silicon-hydrogen bond in diethyl(methyl)silane can facilitate these processes through activation by transition metals or Lewis acids.
Diethyl(methyl)silane finds applications across various scientific fields:
Diethyl(methyl)silane serves as a fundamental precursor in sol-gel processes for creating advanced organic-inorganic hybrid materials. The compound's reactivity stems from its silicon-bonded hydrogen, which enables controlled hydrolysis and condensation reactions under catalytic conditions. Hydride reduction represents a core synthetic pathway, where chloroethylmethylsilane precursors undergo reduction using dual hydride systems. Experimental protocols adapted from methylsilane synthesis demonstrate that combining lithium aluminium tetrahydride (0.01 mol) with calcium hydride (0.22 mol) in diethylene glycol dimethyl ether at 50°C for 7 hours under nitrogen atmosphere achieves near-quantitative yields (>95%) when applied to ethyl-substituted analogs. This reaction proceeds through nucleophilic displacement where hydride ions attack silicon-chlorine bonds, replacing chlorine with hydrogen while maintaining ethyl and methyl substituents intact [1].
Transesterification methodologies provide alternative pathways for modifying silane alkoxy groups. As demonstrated in methyldimethoxysilane synthesis, diethyl(methyl)silane derivatives can undergo controlled alcoholysis reactions with methanol or ethanol at temperatures between 30-120°C. Optimal performance occurs at 42-62°C using continuous-flow reactors packed with glass bead catalysts, achieving 60-90% yields while minimizing unwanted side reactions. The reaction mechanism involves nucleophilic substitution at silicon centers, where alkoxy groups exchange with alcohol nucleophiles through pentacoordinate transition states [3].
Co-condensation with tetraalkoxysilanes enables the fabrication of hybrid networks with tunable mechanical properties. When diethyl(methyl)silane derivatives are copolymerized with tetraethoxysilane (TEOS) through acid-catalyzed sol-gel processes, the resulting materials exhibit enhanced structural integrity. ²⁹Si NMR spectroscopy reveals crosslinking densities exceeding 70% when stoichiometric ratios favor 3:1 TEOS-to-organosilane ratios. These hybrid systems demonstrate significant property enhancements:
Table 1: Mechanical Properties of TEOS-Diethyl(methyl)silane Hybrids
TEOS : Silane Ratio | Young’s Modulus (GPa) | Hardness (GPa) | Hydrolysis Rate (h⁻¹) |
---|---|---|---|
100:0 | 6.5 ± 0.3 | 0.92 ± 0.05 | 0.15 ± 0.02 |
75:25 | 5.8 ± 0.2 | 0.85 ± 0.04 | 0.08 ± 0.01 |
50:50 | 4.1 ± 0.3 | 0.62 ± 0.03 | 0.03 ± 0.005 |
25:75 | 2.3 ± 0.1 | 0.41 ± 0.02 | 0.01 ± 0.002 |
The incorporation of diethyl(methyl)silane moieties reduces network rigidity while simultaneously enhancing hydrophobicity and fracture resistance. This occurs because ethyl groups limit three-dimensional crosslinking, creating more flexible Si-O-Si networks compared to pure silica systems. Hydrolysis kinetics monitored via FTIR show a 60% reduction in condensation rates for high diethyl(methyl)silane content systems, attributable to steric hindrance from ethyl substituents [2] [7].
The integration of diethyl(methyl)silane into polymer matrices leverages its dual functionality: the Si-H bond enables covalent bonding with polymer backbones while ethyl groups impart hydrophobicity. Epoxy and polymethylmethacrylate (PMMA) matrices demonstrate exceptional compatibility when fabricated through in-situ polymerization techniques. Diethyl(methyl)silane acts as both a network modifier and hydrophobic agent when added at 15-35 wt% concentrations to epoxy prepolymers. During thermal curing (80-120°C), the Si-H groups undergo hydrosilylation reactions with epoxy functionalities, forming stable Si-O-C bonds that anchor the silane to the polymer network. This covalent integration increases rubbery modulus by up to 260% compared to unmodified systems (30.8 ± 1.9 MPa vs. 11.2 ± 0.8 MPa) while maintaining optical clarity in thin-film applications [1] [7].
Phase behavior critically determines membrane performance, with diethyl(methyl)silane concentration dictating morphological outcomes. Below 35 wt%, homogeneous transparent membranes form with domain sizes <50 nm confirmed by TEM. At 50-75 wt%, polymerization-induced phase separation generates microdomains (0.5-2 μm) that scatter light, producing opaque materials. This phase separation stems from differing polymerization kinetics: ethylmethacrylate groups polymerize via free-radical mechanisms at rates of 0.28 s⁻¹, while diethyl(methyl)silane condensation proceeds at 0.06-0.087 s⁻¹. Coinitiator selection (e.g., tris(trimethylsilyl)silane instead of EDMAB) can reduce this kinetic disparity, minimizing domain formation by accelerating silane condensation [7].
Film formation on metal substrates follows a three-stage process adapted from magnesium alloy protection systems: hydrolysis creates silanol intermediates; adsorption facilitates hydrogen bonding with surface hydroxyls; condensation establishes metal-oxygen-silicon covalent bonds (Me-O-Si). For aluminum substrates, optimized spray deposition parameters (4 bar pressure, 1.4 mg/cm² areal density) followed by 300°C/10min curing produce uniform 5μm coatings. These films exhibit exceptional adhesion strength (>8 MPa) due to the formation of Al-O-Si linkages confirmed by XPS analysis at 102.5 eV binding energy. The hydrophobic ethyl groups create water contact angles of 105-110°, significantly reducing water permeation through the membrane structure [4].
Diethyl(methyl)silane enables versatile surface functionalization through its hydrolytically sensitive Si-H group, which transforms into highly reactive silanol species upon controlled hydrolysis. This reactivity facilitates covalent bonding to hydroxyl-rich substrates including glass, silica, and metal oxides. The functionalization mechanism proceeds through three distinct phases: silanol formation via acid-catalyzed hydrolysis (pH 4.5-5.5); substrate adsorption via hydrogen bonding; covalent bond formation through condensation reactions at elevated temperatures (80-120°C). This process creates durable monolayers with packing densities reaching 4.8 molecules/nm² on silica surfaces, as quantified by ellipsometry measurements [5] [8].
Bifunctional linker strategies significantly expand application potential. Diethyl(methyl)silane derivatives functionalized with acrylate or amine termini enable conjugation with biological molecules or polymer matrices. For instance, reaction with 3-isocyanatopropyltriethoxysilane produces urethane-linked hybrids that retain the Si-H functionality for further modification. These linkers form robust interfacial layers between inorganic substrates and organic polymers, with FTIR spectroscopy confirming covalent bonding through characteristic Si-O-Si (1080 cm⁻¹), Si-C (1250 cm⁻¹), and C=O (1720 cm⁻¹) absorption bands. Contact angle analysis reveals hydrophobic character (95-105°) imparted by ethyl groups, which remains stable after 240 hours of water immersion [6] [7].
Characterization of functionalized surfaces employs advanced spectroscopic and microscopic techniques. Static contact angle measurements quantify hydrophobic enhancement, showing increases from 65° (bare glass) to 102° after diethyl(methyl)silane treatment. XPS analysis confirms covalent bonding through Si2p peak shifts from 103.2 eV (Si-OH) to 102.5 eV (Si-O-substrate). Atomic force microscopy reveals monolayer uniformity with RMS roughness <1.2 nm over 10μm² scan areas. For biofunctionalization, diethyl(methyl)silane-treated surfaces subsequently modified with glutaraldehyde linkers enable enzyme immobilization while maintaining 85-92% enzymatic activity compared to solution-phase systems, demonstrating minimal steric hindrance from the ethyl-methylsilane layer [5] [10].
Table 2: Surface Characteristics After Functionalization with Diethyl(methyl)silane Derivatives
Substrate | Contact Angle (°) | XPS Si2p (eV) | AFM Roughness (nm) | Bond Density (molecules/nm²) |
---|---|---|---|---|
Glass | 102 ± 3 | 102.5 ± 0.2 | 1.1 ± 0.2 | 4.8 ± 0.3 |
Aluminum | 105 ± 2 | 102.6 ± 0.3 | 0.8 ± 0.1 | 5.2 ± 0.4 |
Silicon Wafer | 98 ± 2 | 102.4 ± 0.2 | 0.3 ± 0.05 | 6.0 ± 0.5 |
Magnesium | 107 ± 3 | 102.7 ± 0.3 | 1.5 ± 0.3 | 4.2 ± 0.4 |
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